8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Description
Properties
IUPAC Name |
8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-9-3-2-8-7-11-4-5-13-10(8)6-9;/h2-3,6,11H,4-5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWSKQRJUNJKOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNCCO2)C=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkali Metal Alkoxide-Mediated Cyclization
A common method involves cyclizing substituted phenoxyacetic acid esters under basic conditions. For example, 2-carbamoylphenoxyacetic acid ethyl ester derivatives are treated with sodium methylate in N,N-dimethylformamide (DMF) to form the benzoxazepine core.
Procedure :
-
Dissolve 2-carbamoylphenoxyacetic acid ethyl ester (1.0 equiv) in DMF.
-
Add sodium methylate (1.2 equiv) at 25°C and stir for 30 minutes.
-
Quench with 10% citric acid to precipitate the product.
-
Filter and recrystallize from water or organic solvents.
Key Modifications for 8-Methoxy Derivative :
-
Use 8-methoxy-2-hydroxybenzoic acid as the starting material.
-
Introduce the methoxy group prior to cyclization to ensure regioselectivity.
Yield : 75–94% (depending on substitution pattern).
Reductive Amination Approaches
Borohydride Reduction of Intermediate Lactams
This method involves forming a lactam intermediate followed by reduction.
Steps :
-
Synthesize 8-methoxy-1,4-benzoxazepin-3,5-dione via cyclization of N-acylanthranilic acid using SOCl₂.
-
Reduce the lactam with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
-
Treat with HCl to form the hydrochloride salt.
Conditions :
-
Temperature: 0–5°C (for NaBH₄), reflux (for LiAlH₄).
-
Solvent: THF or ethanol.
Asymmetric Synthesis Techniques
Rhodium-Catalyzed Hydrofunctionalization
A modern enantioselective approach employs rhodium catalysts to construct the benzoxazepine core.
Procedure :
-
React 8-methoxy-substituted alkynes with chiral Rh catalysts (e.g., [Rh(cod)Cl]₂).
-
Use ligands like (R)-DTBM-Segphos for enantiocontrol.
-
Quench with PPTS (para-toluenesulfonic acid) to stabilize the product.
Advantages :
Comparative Analysis of Methods
Critical Considerations
-
Regioselectivity : Methoxy placement at the 8-position requires careful control during precursor synthesis (e.g., Duff formylation for 3-formyl-2-hydroxybenzoates).
-
Purification : Recrystallization from cyclohexane or ethyl acetate improves purity.
-
Analytical Validation :
Industrial-Scale Optimization
For large-scale production, the alkali cyclization method is preferred due to:
-
Lower catalyst costs.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzoxazepine ring can be reduced under hydrogenation conditions to form a tetrahydro derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon or platinum oxide are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 8-Formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine.
Reduction: 2,3,4,5-Tetrahydro-1,4-benzoxazepine.
Substitution: Various substituted benzoxazepines depending on the nucleophile used.
Scientific Research Applications
8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The exact pathways depend on the biological context and the specific activity being studied. For example, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical properties of 8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride and related compounds:
Notes:
- Collision Cross Section (CCS) : Brominated derivatives (e.g., 7-bromo-9-methoxy) exhibit higher CCS values (~144–147 Ų) due to increased mass and steric effects .
- Substituent Effects : Methoxy groups improve solubility, while halogens (Br, F) and alkyl groups (CH₃) enhance lipophilicity and metabolic stability .
Case Study: Comparison with Benzothiazepines
Benzothiazepines (e.g., Diltiazem HCl) share a similar seven-membered ring but replace oxygen with sulfur. Key differences include:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, and how can intermediates be validated?
- Methodological Answer : A common approach involves cyclocondensation of substituted phenylhydrazine derivatives with carbonyl-containing precursors. For example, a related synthesis used (2-fluoro-4-methoxyphenyl)hydrazine hydrochloride and tert-butyl 4-oxopiperidine-1-carboxylate under acidic conditions, yielding tetrahydrobenzazepine derivatives . Validate intermediates via HPLC (>95% purity) and LC-MS to confirm molecular weights. Proton NMR should confirm methoxy group integration (δ ~3.8 ppm) and benzoxazepine ring protons (δ 3.0–4.5 ppm).
Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical stability?
- Methodological Answer : Use a combination of:
- HPLC-DAD/UV : Monitor purity and detect degradation products under stress conditions (e.g., heat, light, pH extremes).
- SC-XRD (Single-Crystal X-ray Diffraction) : Resolve polymorphic ambiguities, as seen in structurally similar benzazepine hydrochloride polymorphs .
- TGA/DSC : Assess thermal stability and hydrate/solvate formation. For example, hydrate forms of related compounds show distinct endothermic peaks near 100°C .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields during scale-up synthesis?
- Methodological Answer :
- Base Selection : Neutralize HCl byproducts (common in hydrochloride salt formation) using triethylamine or pyridine, which improves reaction efficiency .
- Purification : Employ recrystallization from ethanol/water mixtures to remove unreacted hydrazine precursors, a method validated for structurally analogous compounds .
- Process Monitoring : Use in-line FTIR to track intermediate formation and adjust reagent stoichiometry dynamically.
Q. How should researchers resolve contradictions between in vitro activity and computational docking predictions for this compound?
- Methodological Answer :
- Structural Validation : Confirm the protonation state of the benzoxazepine nitrogen under experimental conditions (pH 7.4) using potentiometric titration, as charge states affect binding .
- Metabolite Screening : Test for off-target interactions using CYP450 inhibition assays, as methoxy groups can undergo demethylation, altering activity .
- MD Simulations : Run molecular dynamics for >100 ns to account for protein flexibility, which static docking may overlook.
Q. What in vivo pharmacokinetic (PK) models are appropriate for studying this compound’s blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Rodent Models : Use cassette dosing in Sprague-Dawley rats with LC-MS/MS quantification. For BBB assessment, compare plasma and cerebrospinal fluid (CSF) concentrations after IV administration.
- Toxicity Screening : Reference safety data from structurally related compounds (e.g., midazolam hydrochloride) to identify critical thresholds for CNS depression or hepatotoxicity .
Key Considerations for Experimental Design
- Contradiction Analysis : When biological activity diverges from computational predictions, prioritize structural analogs (e.g., fluorinated benzoxazepines) to isolate electronic or steric effects .
- Safety Protocols : Handle hydrochloride salts in fume hoods with PPE (nitrile gloves, lab coat), as aerosolized particles may irritate mucous membranes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
